![molecular formula C27H32N2O4 B2382370 2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631886-72-1](/img/structure/B2382370.png)
2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . It has a molecular formula of C27H32N2O4 . This compound is part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of this class of compounds involves a multicomponent process . A practical and efficient synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been presented . This protocol is compatible with a wide range of substituents and allows for the practical synthesis of these compounds with a broad range of substituents under mild conditions .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core, with various substituents attached . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a multicomponent process . This process is compatible with a wide range of substituents, allowing for the synthesis of a variety of compounds with different properties .科学的研究の応用
Chemosensors for Transition Metal Ions
Compounds structurally related to the query show promise in the development of chemosensors for detecting transition metal ions. For instance, naphthoquinone-based chemosensors have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, changing color in their presence, which suggests potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Photoluminescent Materials
Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) and phenylene units has yielded materials with strong photoluminescence. These polymers show promise for electronic applications due to their good solubility, processability, and enhanced photochemical stability. The development of such polymers can lead to advancements in optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells (Beyerlein & Tieke, 2000).
Electron Transport Materials
A novel n-type conjugated polyelectrolyte (n-CPE) featuring the diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells. This material demonstrates high conductivity and electron mobility, improving the power conversion efficiency of the solar cells. This suggests potential applications in enhancing the efficiency of organic solar cells (Hu et al., 2015).
将来の方向性
The synthesis of this class of compounds opens up possibilities for the development of new drugs and other biologically active molecules . The ability to synthesize a variety of compounds with different properties using a multicomponent process provides a valuable tool for drug discovery and biomedical research .
特性
IUPAC Name |
2-[2-(diethylamino)ethyl]-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-5-15-32-20-10-8-9-19(17-20)24-23-25(30)21-16-18(4)11-12-22(21)33-26(23)27(31)29(24)14-13-28(6-2)7-3/h8-12,16-17,24H,5-7,13-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAJVJFVZNPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(CC)CC)OC4=C(C3=O)C=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

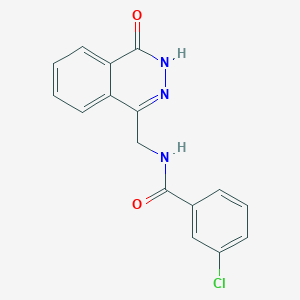
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
![5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)
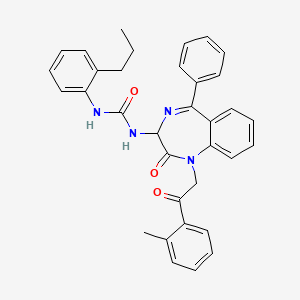
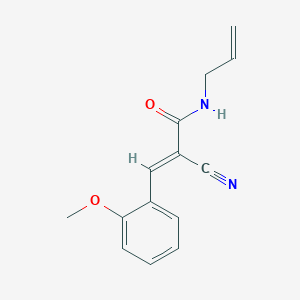
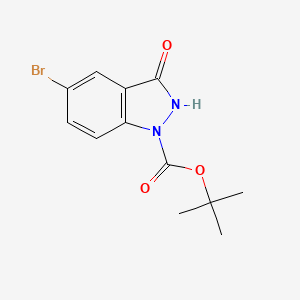

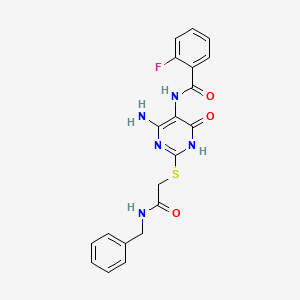
![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)


